molecular formula C18H20N6O2 B2607195 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide CAS No. 2320956-15-6

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide

Cat. No. B2607195
M. Wt: 352.398
InChI Key: MQROBGHTABYPDN-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on triazolo[4,3-b]pyridazine derivatives and related compounds has led to the development of novel synthetic pathways, showcasing their potential in medicinal chemistry. For instance, triazolo[1,5-c]pyrimidines have been synthesized and identified as potential anti-asthma agents through mediator release inhibition assays (Medwid et al., 1990). Additionally, efforts in synthesizing β-lactam antibiotics have utilized key intermediates that showcase the versatility of related chemical frameworks in drug synthesis (Cainelli et al., 1998).

Biological Activity and Therapeutic Potential

Several studies have explored the biological activities of triazolo and pyridazine derivatives, highlighting their potential in treating various conditions:

  • Antihistaminic and Anti-inflammatory Properties : Certain [1,2,4]triazolo[1,5-b]pyridazine and imidazo[1,2-b]pyridazine derivatives have shown significant antihistaminic activity and the ability to inhibit eosinophil infiltration, suggesting potential applications in treating allergic reactions and inflammation (Gyoten et al., 2003).
  • Anticancer Effects : Modification of triazolo[1,5-a]pyridine derivatives by replacing the acetamide group with alkylurea has resulted in compounds with potent antiproliferative activity against cancer cell lines, lower toxicity, and effective tumor growth inhibition in models (Wang et al., 2015).

Structural Analysis and Design

Research also focuses on the structural analysis and design implications of these compounds for developing more effective therapeutic agents. For instance, the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its analysis through DFT calculations and Hirshfeld surface studies have provided insights into the molecular interactions and stability of such compounds, contributing to the design of new drugs with improved efficacy and safety profiles (Sallam et al., 2021).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22(18(25)9-13-5-3-4-6-15(13)26-2)14-10-23(11-14)17-8-7-16-20-19-12-24(16)21-17/h3-8,12,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQROBGHTABYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide

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